molecular formula C18H16F3N3OS2 B2489051 N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396759-03-7

N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2489051
CAS RN: 1396759-03-7
M. Wt: 411.46
InChI Key: HVUWHUKWYVNYTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole and thiophene derivatives involves the interaction of specific acetates with arylidinemalononitrile derivatives or cyanoacrylate derivatives in solutions at room temperature, leading to the creation of various substituted compounds. These processes are crucial for the development of compounds with potential biological activities and provide a foundation for synthesizing the compound of interest (Mohamed, 2021).

Molecular Structure Analysis

Spectral analysis and X-ray diffraction studies are common methods for establishing the molecular structure of thiazole and thiophene derivatives. For instance, the crystal structure of related compounds has been determined, revealing specific space groups and stabilization by hydrogen bonds and π···π interactions, which are critical for understanding the molecular conformation and interactions within the compound (Sharma et al., 2016).

Chemical Reactions and Properties

The reactivity of related compounds towards a variety of nucleophiles has been investigated, yielding diverse derivatives such as pyrazole, isoxazole, and pyrimidine derivatives. These reactions expand the chemical repertoire of thiazole and thiophene compounds, indicating a wide range of possible modifications and applications for the compound (Mohareb et al., 2004).

properties

IUPAC Name

N-(2-thiophen-2-ylethyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3OS2/c19-18(20,21)13-4-1-5-14-15(13)23-17(27-14)24-9-11(10-24)16(25)22-7-6-12-3-2-8-26-12/h1-5,8,11H,6-7,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUWHUKWYVNYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

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